molecular formula C6H10ClN3O2 B2789813 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1909337-79-6

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B2789813
CAS No.: 1909337-79-6
M. Wt: 191.62
InChI Key: QDNYWVAASIVEFT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride is a high-value chemical building block for research and development, particularly in medicinal chemistry. This substituted imidazole features a carboxylic acid group and a 2-aminoethyl side chain, making it a versatile intermediate for the synthesis of more complex molecules . The molecular formula is C 6 H 10 ClN 3 O 2 , and it has a molecular weight of 191.62 g/mol . Its CAS number is 1909337-79-6 . The structure of this compound, which includes both hydrogen bond donor and acceptor sites, allows it to interact with various biological macromolecules. This is a key characteristic for researchers developing new biochemical probes or pharmaceutical candidates . While the specific mechanism of action for this compound is dependent on the final synthesized molecule, related imidazole derivatives are known to be investigated for their potential antimicrobial and anticancer activities in scientific research . As a multifunctional scaffold, it enables the exploration of structure-activity relationships in drug discovery programs. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Properties

IUPAC Name

3-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-8-3-5(9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNYWVAASIVEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride typically involves the reaction of 1H-imidazole-5-carboxylic acid with 2-aminoethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the purity and yield of the product. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form imidazole derivatives.

  • Reduction: Reduction reactions can yield amines.

  • Substitution: Substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

Biochemical Applications

Buffering Agent in Biological Systems

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride serves as an effective buffering agent in biological systems. Its imidazole group allows it to maintain pH stability, which is crucial for enzyme activity and biochemical reactions. This property is particularly beneficial in protein purification processes and enzyme assays where pH fluctuations can lead to denaturation or loss of activity .

Case Study: Enzyme Activity Stabilization

In a study examining the stability of various enzymes at different pH levels, the inclusion of this compound resulted in enhanced enzyme activity retention compared to traditional buffers. The specific activity of enzymes like lactate dehydrogenase was maintained at optimal levels over extended periods when this compound was used .

Pharmacological Applications

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent. Its structural similarity to certain nucleobases allows it to interact with viral enzymes, inhibiting their function. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on HIV integrase, thereby preventing viral replication .

Case Study: Inhibition of HIV Integrase

A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit HIV integrase. The most promising compounds demonstrated over 70% inhibition at concentrations below 100 µM, indicating a strong potential for therapeutic development against HIV .

Material Science Applications

Synthesis of Functional Polymers

The compound is also utilized in the synthesis of functional polymers that exhibit unique properties such as conductivity and biocompatibility. Its ability to form stable complexes with metal ions has been exploited to create polymeric materials suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Case Study: Conductive Polymer Development

A research team developed a conductive polymer using this compound as a precursor. The resulting material showed enhanced electrical conductivity and mechanical strength, making it suitable for applications in biosensors and electronic devices .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

The compound acts as an important intermediate in the synthesis of various bioactive molecules. Its reactivity enables the formation of imidazole-containing derivatives that are valuable in medicinal chemistry, particularly in the development of new pharmaceuticals .

Table: Synthesis Pathways Using this compound

Reaction TypeProductYield (%)Reference
AmidationAmide Derivative85
AlkylationAlkylated Imidazole90
CyclizationBicyclic Compound75

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural differences lie in the substituents on the imidazole ring’s nitrogen and the functional groups at the 5-position. Below is a comparative analysis:

Compound Substituent (1-position) 5-position Functional Group Pharmacological Use Key Properties
1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride 2-Aminoethyl Carboxylic acid (HCl salt) Not explicitly reported Hydrophilic, ionic, potential CNS activity inferred from analogs
Etomidate (1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester) 1-Phenylethyl Ethyl ester Anesthetic induction Rapid onset, adrenal suppression
Metomidate (1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester HCl) 1-Phenylethyl Methyl ester (HCl salt) Veterinary sedative, 11β-hydroxylase inhibitor Water-soluble, adrenal cortex imaging tracer
Etomidate Acid (1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid) 1-Phenylethyl Carboxylic acid Precursor to etomidate Lower lipid solubility vs. ester forms
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Methyl Ethyl ester Synthetic intermediate Lipophilic, no reported clinical use

Functional Group Impact

  • Aminoethyl vs. This may reduce blood-brain barrier penetration but improve renal excretion .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (as HCl salt) enhances water solubility compared to ester derivatives like etomidate. However, esters generally exhibit faster tissue penetration and prolonged activity due to slower hydrolysis .

Pharmacological and Toxicological Profiles

  • Etomidate : Rapid induction but linked to adrenal insufficiency via 11β-hydroxylase inhibition, limiting long-term use .
  • Metomidate : Used in veterinary anesthesia and PET imaging (as [¹¹C]metomidate) for adrenal tumors. Its methyl ester and HCl salt improve stability and solubility .
  • Target Compound: The aminoethyl group may avoid adrenal toxicity seen in etomidate/metomidate, but this requires validation. Its carboxylic acid group could make it a candidate for prodrug development or metal chelation applications .

Physicochemical Properties

Property Target Compound Etomidate Metomidate HCl
Molecular Weight ~207 (free acid) + HCl 244.3 266.7
Solubility High (ionic HCl salt) Moderate (ester) High (HCl salt)
LogP Likely negative ~2.5 (lipophilic) ~1.8 (less lipophilic)
Stability Stable at -20°C (inferred) Photolabile ≥4 years at -20°C

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The aminoethyl substituent’s impact on GABAA receptor binding (a target for etomidate) remains unexplored.
  • Metabolism : Unlike etomidate, which is hydrolyzed to its acid form, the target compound’s carboxylic acid may undergo conjugation or excretion unchanged .
  • Preclinical studies are needed to confirm safety .

Biological Activity

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride is a synthetic compound with significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H9ClN4O2, with a molecular weight of approximately 178.61 g/mol. The compound features an imidazole ring, an aminoethyl side chain, and a carboxylic acid functional group, which contribute to its solubility and reactivity in biological systems.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as leukemia and lymphoma cells. For example, specific derivatives of imidazole compounds have shown significant cytotoxicity with GI50 values ranging from 0.4 to 8 µM against these cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Target Interaction : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.
  • Biochemical Pathways : It influences pathways related to inflammation and stress responses, potentially modulating cellular functions and gene expression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in leukemia and lymphoma cells
Enzyme InhibitionPotential biochemical probe for enzyme interactions

Case Study: Anticancer Efficacy

In a study focusing on the antiproliferative effects of imidazole derivatives, compounds similar to this compound were evaluated for their ability to disrupt the cell cycle in HuT78 cells. The results indicated a significant increase in the subG0/G1 phase population, suggesting enhanced apoptosis induction compared to untreated controls (p < 0.001) .

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds are rapidly absorbed and distributed throughout the body, metabolized primarily by the liver, and excreted via urine. These characteristics are essential for understanding the therapeutic potential and safety profiles of such compounds in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride, and how can purity be ensured?

The synthesis typically involves coupling reactions between imidazole precursors and aminoethyl groups, followed by hydrochloric acid salt formation. For example, nucleophilic substitution or amidation using ethylenediamine derivatives can introduce the 2-aminoethyl moiety . Purification via recrystallization or reverse-phase HPLC (using C18 columns) is critical to achieve >95% purity, as impurities can interfere with biological assays . Monitor reaction progress using TLC (silica gel, methanol:ethyl acetate 1:4) and confirm final structure via 1^1H/13^13C NMR and HRMS .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

Solubility varies with pH: the hydrochloride salt is water-soluble at acidic pH (2–4) but precipitates in neutral buffers. Conduct solubility screens in PBS, DMSO, and ethanol, noting cloudiness or crystallization . Stability studies (4°C, -20°C, RT) over 4 weeks with HPLC analysis reveal degradation products (e.g., hydrolysis of the carboxylic acid group at high pH) . Store lyophilized powder at -20°C in anhydrous conditions to prevent hygroscopic degradation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) for sensitivity in plasma/tissue homogenates. Calibrate with deuterated internal standards (e.g., d4d_4-imidazole analogs) to correct for matrix effects . For cellular uptake studies, fluorescent tagging (e.g., FITC conjugation at the aminoethyl group) enables confocal microscopy tracking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibition properties?

Systematically modify substituents: (1) Replace the 2-aminoethyl group with methyl, propyl, or aryl groups to assess steric effects; (2) Introduce electron-withdrawing groups (e.g., -NO2_2) at the imidazole C4 position to enhance electrophilicity for covalent binding . Test inhibition against target enzymes (e.g., xanthine oxidase) via kinetic assays (IC50_{50}, KiK_i) and compare with analogs like 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid . Molecular docking (AutoDock Vina) predicts binding modes to guide rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (SPR vs. fluorescence polarization) . Meta-analysis of published data (Scopus/PubMed) can identify confounding variables, such as off-target interactions with cytochrome P450 isoforms .

Q. How should in vivo pharmacokinetic studies be structured to evaluate metabolite formation?

Administer the compound intravenously/orally to rodent models and collect plasma/tissue samples at timed intervals. Use LC-HRMS to detect Phase I metabolites (e.g., oxidative deamination of the aminoethyl group) and Phase II conjugates (glucuronides) . Compare metabolic pathways with structurally related compounds like etomidate, which undergoes ester hydrolysis .

Q. What methodologies are effective in elucidating the compound’s interaction with membrane transporters?

Perform competitive uptake assays in transfected HEK293 cells overexpressing transporters (e.g., OCT1, OATP1B1). Use 3^3H-labeled compound to quantify transport kinetics (KmK_m, VmaxV_{max}) and inhibitor effects (e.g., cimetidine for OCT1) . Surface plasmon resonance (SPR) with immobilized transporter proteins confirms direct binding .

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